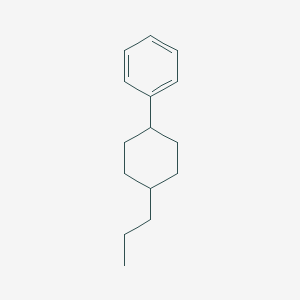

(4-Propylcyclohexyl)benzene

Overview

Description

(4-Propylcyclohexyl)benzene is an organic compound with the molecular formula C15H22. It consists of a benzene ring substituted with a cyclohexyl group at the para position, which is further substituted with a propyl group. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Propylcyclohexyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure hydrogenation of p-hydroxypropiophenone, followed by dehydration and low-pressure hydrogenation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: (4-Propylcyclohexyl)benzene undergoes various chemical reactions, including:

Reduction: Hydrogenation reactions can reduce the compound to simpler hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).

Substitution: Alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Simpler hydrocarbons.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

(4-Propylcyclohexyl)benzene has several applications in scientific research:

Liquid Crystal Technology: It is used as a liquid crystal monomer in the production of liquid crystal displays (LCDs) for devices like smartphones and televisions.

Environmental Studies: Research on its environmental impact, particularly its persistence and transformation in the atmosphere, is ongoing.

Mechanism of Action

(4-Propylcyclohexyl)benzene exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. It binds to the phencyclidine (PCP) site on the receptor, blocking the ion channel and preventing the influx of calcium ions. This reduces neuronal excitability and neurotransmitter release, which is crucial in studying neurological conditions.

Comparison with Similar Compounds

- 1-Ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene (EPPB)

- 4′′-Ethyl-2 ′-fluoro-4-propyl-1,1 ′:4 ′,1 ′′-terphenyl (EFPT)

Comparison: (4-Propylcyclohexyl)benzene is unique due to its specific structure, which allows it to act as an NMDA receptor antagonist without psychoactive effects. Similar compounds like EPPB and EFPT are also used in liquid crystal technology but may have different environmental persistence and transformation products .

Biological Activity

(4-Propylcyclohexyl)benzene is an organic compound characterized by a benzene ring substituted with a propylcyclohexyl group. This structural configuration contributes to its unique chemical properties and potential biological activities. The compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its interactions with biological systems and its role in the metabolism of other compounds.

The molecular formula of this compound is , with a molecular weight of approximately 178.28 g/mol. Its structure allows for moderate solubility in organic solvents, which is essential for its biological activity and interaction with cellular components.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are pivotal in drug metabolism, suggesting that this compound could influence the pharmacokinetics of co-administered drugs. Inhibition of these enzymes can lead to altered drug efficacy and toxicity profiles, making it crucial to understand its interactions in pharmacological contexts .

Toxicological Implications

The compound's metabolites have been studied for their potential toxicity. A recent study identified several metabolites resulting from the biotransformation of this compound, some of which were classified as toxic using Ecological Structure Activity Relationships (ECOSAR). These findings emphasize the need for further toxicological assessments to evaluate the ecological and human safety of this compound and its derivatives .

Case Studies

- Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibits CYP1A2 and CYP2C9 activity in vitro, impacting the metabolism of various pharmaceuticals. This inhibition could lead to increased plasma concentrations of drugs metabolized by these pathways, raising concerns about potential drug-drug interactions .

- Environmental Persistence : Research on liquid crystal monomers, including this compound, highlighted its persistence in the environment and potential bioaccumulation. The compound was detected in e-waste dust samples, raising concerns about its ecological impact and the need for monitoring its presence in environmental matrices .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene | Ethoxy group on benzene | Moderate absorption; potential drug interaction effects |

| 1-Pentyl-4-(trans-4-propylcyclohexyl)benzene | Pentyl and propylcyclohexyl groups | Notable for anti-inflammatory effects; requires further study |

| 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | Fluorinated variant | Increased toxicity potential; significant metabolic pathways identified |

Properties

IUPAC Name |

(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGUTKLGUISGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300263 | |

| Record name | (trans-4-Propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-94-9 | |

| Record name | (trans-4-Propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Propylcyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.